7,11-Diethyl-10-hydroxycamptothecin
Overview
Description
7,11-Diethyl-10-hydroxycamptothecin is a synthetic derivative of camptothecin, a quinoline alkaloid originally isolated from the Chinese tree Camptotheca acuminata. This compound is known for its potent anticancer properties, particularly as an inhibitor of DNA topoisomerase I, an enzyme crucial for DNA replication and transcription .
Mechanism of Action
Target of Action
The primary target of 7,11-Diethyl-10-hydroxycamptothecin, also known as SN-38, is DNA topoisomerase 1 . This enzyme plays a crucial role in DNA replication and transcription by relieving the torsional stress of supercoiled DNA .
Biochemical Pathways
The action of SN-38 affects the DNA replication and transcription pathways . By inhibiting topoisomerase I, SN-38 prevents the relaxation of supercoiled DNA, which is necessary for these processes. This leads to DNA damage and the induction of apoptosis, or programmed cell death .
Pharmacokinetics
It is known that sn-38 is the active metabolite of the pro-drug irinotecan . The conversion of irinotecan to SN-38 occurs in the liver.
Result of Action
The result of SN-38’s action is the inhibition of DNA replication and transcription , leading to DNA damage and the induction of apoptosis . This makes SN-38 a highly effective cytotoxic agent, with potential applications in the treatment of various types of cancer .
Action Environment
The action of SN-38 can be influenced by various environmental factors. For example, the pH of the environment can affect the stability of SN-38, as it undergoes a reversible conversion to an inactive open lactone ring structure at physiological pH . Additionally, the presence of certain enzymes in the body can affect the conversion of irinotecan to SN-38 .
Biochemical Analysis
Biochemical Properties
7,11-Diethyl-10-hydroxycamptothecin plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The compound is known to inhibit DNA topoisomerase I , a crucial enzyme involved in DNA replication and transcription.
Cellular Effects
This compound has profound effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . The compound is a highly potent metabolite of irinotecan, exhibiting an anticancer efficacy 100–1000 folds more than irinotecan in vitro .
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It is a highly effective cytotoxic topoisomerase I inhibitor .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7,11-Diethyl-10-hydroxycamptothecin involves multiple steps, starting from camptothecinThe reaction conditions typically involve the use of strong bases and organic solvents under controlled temperatures .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving advanced purification techniques such as chromatography and crystallization .
Chemical Reactions Analysis
Types of Reactions: 7,11-Diethyl-10-hydroxycamptothecin undergoes various chemical reactions, including:
Oxidation: This reaction can modify the hydroxyl group at the 10 position.
Reduction: Reduction reactions can affect the quinoline ring structure.
Substitution: Ethyl groups at the 7 and 11 positions can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and organometallic compounds are employed for substitution reactions.
Major Products: The major products formed from these reactions include various derivatives of this compound with modified functional groups, which can exhibit different biological activities .
Scientific Research Applications
7,11-Diethyl-10-hydroxycamptothecin has significant applications in scientific research, particularly in the fields of:
Chemistry: Used as a model compound for studying the structure-activity relationship of camptothecin derivatives.
Biology: Investigated for its effects on cellular processes, including DNA replication and repair.
Medicine: Explored as a potential anticancer agent, especially in the treatment of colorectal cancer and other malignancies.
Industry: Utilized in the development of new pharmaceuticals and as a reference standard in analytical chemistry
Comparison with Similar Compounds
Camptothecin: The parent compound, known for its anticancer properties but limited by poor solubility and stability.
7-Ethyl-10-hydroxycamptothecin (SN-38): A potent metabolite of irinotecan with higher anticancer efficacy but limited by poor solubility.
Topotecan and Irinotecan: Clinically approved derivatives of camptothecin with improved solubility and therapeutic profiles
Uniqueness: 7,11-Diethyl-10-hydroxycamptothecin stands out due to its specific modifications, which enhance its stability and potency compared to camptothecin. The ethyl groups at the 7 and 11 positions and the hydroxyl group at the 10 position contribute to its unique pharmacological properties .
Properties
IUPAC Name |
(19S)-6,10,19-triethyl-7,19-dihydroxy-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4(9),5,7,10,15(20)-heptaene-14,18-dione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24N2O5/c1-4-12-7-18-14(8-20(12)27)13(5-2)15-10-26-19(21(15)25-18)9-17-16(22(26)28)11-31-23(29)24(17,30)6-3/h7-9,27,30H,4-6,10-11H2,1-3H3/t24-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BQAJEBSARMNUPK-DEOSSOPVSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC2=C(C=C1O)C(=C3CN4C(=CC5=C(C4=O)COC(=O)C5(CC)O)C3=N2)CC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC1=CC2=C(C=C1O)C(=C3CN4C(=CC5=C(C4=O)COC(=O)[C@@]5(CC)O)C3=N2)CC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24N2O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
947687-01-6 | |
Record name | 7,11-Diethyl-10-hydroxy camptothecin | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0947687016 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 7,11-DIETHYL-10-HYDROXY CAMPTOTHECIN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XIS57GM9TN | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.